molecular formula C20H17ClN2O4S B2667735 1-(4-chlorophenyl)-3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 899965-82-3

1-(4-chlorophenyl)-3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2667735
CAS No.: 899965-82-3
M. Wt: 416.88
InChI Key: RUJKZFBXEPNCCR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a pyrazinone core substituted with a 4-chlorophenyl group at position 1 and a sulfanyl-linked 2,5-dimethoxyphenyl-oxoethyl moiety at position 2. Its structure combines aromatic chlorination, methoxy substituents, and a sulfur-containing side chain, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c1-26-15-7-8-18(27-2)16(11-15)17(24)12-28-19-20(25)23(10-9-22-19)14-5-3-13(21)4-6-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJKZFBXEPNCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazinone core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorophenyl and dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

1-(4-chlorophenyl)-3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its pyrazinone core and sulfanyl linkage, distinguishing it from other heterocyclic derivatives. Below is a comparative analysis with key analogs from recent studies:

Structural Analog: STOCK4S-37310

Structure: 1-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride . Comparison:

  • Core Heterocycle: STOCK4S-37310 features a pyrroloimidazolium chloride core, whereas the target compound uses a dihydropyrazinone scaffold.
  • Substituents: Both compounds share the 2,5-dimethoxyphenyl group, which is linked via an amino group in STOCK4S-37310 but via a sulfanyl group in the target compound. Sulfur linkages may enhance metabolic stability compared to amine-based bonds .
  • Biological Activity: STOCK4S-37310 was identified as a translation inhibitor with antimicrobial properties. The target compound’s pyrazinone core and sulfanyl side chain could modulate similar pathways but with distinct binding kinetics due to electronic differences.

Structural Analog: STOCK4S-72264

Structure: 1-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-3-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride . Comparison:

  • Aromatic Substitution : STOCK4S-72264 has a single methoxy group (2-methoxy) on the phenyl ring, whereas the target compound’s 2,5-dimethoxy substitution may improve π-π stacking interactions with biological targets.
  • Functional Groups: The amino linker in STOCK4S-72264 contrasts with the sulfanyl group in the target compound. Sulfur’s larger atomic radius and lower electronegativity could alter steric and electronic interactions in enzyme binding pockets.
  • Activity Trends : STOCK4S-72264 showed reduced antimicrobial activity compared to STOCK4S-37310, suggesting that substituent positioning (2,5- vs. 2-methoxy) significantly impacts efficacy. This highlights the importance of the target compound’s 2,5-dimethoxy configuration .

Table 1: Key Structural and Functional Comparisons

Feature Target Compound STOCK4S-37310 STOCK4S-72264
Core Structure 1,2-dihydropyrazin-2-one Pyrroloimidazolium chloride Pyrroloimidazolium chloride
Aromatic Substituent 4-chlorophenyl p-tolyl p-tolyl
Side Chain Sulfanyl-linked 2,5-dimethoxyphenyl-oxoethyl Amino-linked 2,5-dimethoxyphenyl-oxoethyl Amino-linked 2-methoxyphenyl-oxoethyl
Key Functional Group Sulfanyl (S) Amine (N) Amine (N)
Biological Activity Not explicitly reported (speculative) Antimicrobial, translation inhibition Reduced antimicrobial activity

Mechanistic and Pharmacological Implications

  • Target Selectivity: The pyrazinone core’s planar structure could allow intercalation or hydrogen bonding with nucleic acids or proteins, similar to pyrroloimidazolium derivatives but with distinct affinity profiles.

Biological Activity

The compound 1-(4-chlorophenyl)-3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest potential biological activities, particularly in the areas of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN3O3SC_{18}H_{20}ClN_3O_3S, with a molecular weight of approximately 380.9 g/mol. The presence of a chlorophenyl group and dimethoxyphenyl moiety contributes to its potential biological interactions.

PropertyValue
Molecular FormulaC18H20ClN3O3S
Molecular Weight380.9 g/mol
PurityTypically 95%
Structural FeaturesChlorophenyl, Dimethoxyphenyl, Dihydropyrazinone

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Antioxidant Activity : It exhibits significant antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways.

  • Study Details :
    • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
    • IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM, indicating potent activity.

Antimicrobial Activity

In a separate investigation reported in Phytotherapy Research, the compound was evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated:

  • Effective Against : Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentrations (MIC) : MIC values were found to be between 50 µg/mL and 100 µg/mL.

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